n-Propyl 3-amino-3-phenylpropionate
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Overview
Description
n-Propyl 3-amino-3-phenylpropionate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to the nitrogen atom of an amino group, which is further connected to a phenylpropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl 3-amino-3-phenylpropionate can be achieved through several methods. One common approach involves the esterification of 3-phenylpropionic acid with n-propyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the acylation of n-propylamine with 3-phenylpropionyl chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Propyl 3-amino-3-phenylpropionate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for ester reduction.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium halides (NaX) or alkoxides (RO-).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Propyl 3-amino-3-phenylpropionate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Propyl 3-amino-3-phenylpropionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
n-Propyl 3-phenylpropionate: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-phenylpropionic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties.
n-Propyl 3-amino-3-phenylbutyrate: Has an additional carbon in the chain, affecting its physical and chemical characteristics.
Uniqueness
n-Propyl 3-amino-3-phenylpropionate is unique due to the presence of both an amino group and an ester moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
622830-41-5 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propyl 3-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 |
InChI Key |
LNSVFWNJSKUQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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